molecular formula C16H17N3O B2643709 N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide CAS No. 2034433-98-0

N-([2,4'-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide

Cat. No.: B2643709
CAS No.: 2034433-98-0
M. Wt: 267.332
InChI Key: XFIOBZNDYOIXQN-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide is an organic compound that belongs to the bipyridine family Bipyridines are known for their ability to form complexes with transition metals, making them valuable in various chemical and industrial applications

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in the case of bipyridinium compounds used in redox flow batteries, the electrochemical properties of the compounds play a crucial role .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as supramolecular chemistry, electronics, and energy storage, given the known properties of bipyridinium compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide typically involves the coupling of 2,4’-bipyridine with cyclopropylacetamide. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling . These reactions often require the presence of a palladium catalyst and a suitable base under inert conditions. The reaction conditions may vary, but typical conditions include temperatures ranging from 80°C to 120°C and reaction times of several hours.

Industrial Production Methods

Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide, often involves large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product . Additionally, the use of automated systems can reduce the need for manual intervention, increasing efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-2-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine moiety can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Halogenation using bromine in the presence of a catalyst such as iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-([2,4’-bipyridin]-4-ylmethyl)-2-cyclopropylacetic acid, while reduction may produce N-([2,4’-bipyridin]-4-ylmethyl)-2-cyclopropylethanol.

Properties

IUPAC Name

2-cyclopropyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(10-12-1-2-12)19-11-13-3-8-18-15(9-13)14-4-6-17-7-5-14/h3-9,12H,1-2,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIOBZNDYOIXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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